N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide typically involves the following steps:
Formation of the pyrazolidine ring: This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the pyrazolidine derivative with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Signal transduction: The compound could affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide: can be compared with other pyrazolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H18ClN3O3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-16-7-6-10(8-12(16)18)19-17(23)14-9-13(20-21-14)11-4-2-3-5-15(11)22/h2-8,13-14,20-22H,9H2,1H3,(H,19,23) |
InChI Key |
YYOVRQMSBJXBDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC(NN2)C3=CC=CC=C3O)Cl |
Origin of Product |
United States |
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